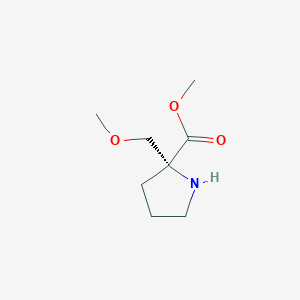

(R)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate

Description

(R)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a methoxymethyl substituent at the 2-position and a methyl ester group at the same carbon. Its stereochemistry (R-configuration) plays a critical role in its biological and chemical behavior. The compound is commonly utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of protease inhibitors and other bioactive molecules . The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in aqueous reaction conditions .

Key structural features:

- Pyrrolidine backbone: A five-membered nitrogen-containing heterocycle.

- Methoxymethyl group: Introduces steric bulk and modulates electronic properties.

- Methyl ester: Enhances stability and influences reactivity during synthesis.

Properties

CAS No. |

1398507-95-3 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

methyl (2R)-2-(methoxymethyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-11-6-8(7(10)12-2)4-3-5-9-8/h9H,3-6H2,1-2H3/t8-/m1/s1 |

InChI Key |

RVBGFGVDYSIISD-MRVPVSSYSA-N |

Isomeric SMILES |

COC[C@]1(CCCN1)C(=O)OC |

Canonical SMILES |

COCC1(CCCN1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired enantiomeric purity. One common method involves the asymmetric Michael addition reaction, where a chiral auxiliary or catalyst is used to induce the formation of the desired enantiomer . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to ensure environmentally friendly production .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis .

Mechanistic Note : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic water attack. Basic hydrolysis involves direct hydroxide ion nucleophilic substitution.

Nucleophilic Substitution at Methoxymethyl Group

The methoxymethyl (-OCH₃) group participates in nucleophilic substitutions, enabling functional group diversification .

Key Insight : Methoxymethyl’s electron-donating nature stabilizes transition states, enhancing substitution rates compared to unsubstituted pyrrolidines .

Ring-Opening Reactions

The pyrrolidine ring undergoes ring-opening under strong acidic or reductive conditions, forming linear amines or ketones .

Notable Example : Hydrogenation with PtO₂ in ethanol/methanol (3:1 v/v) achieves >90% conversion to diamines while preserving stereochemistry .

Oxidation and Reduction

The methoxymethyl and ester groups exhibit redox versatility:

Oxidation

-

Methoxymethyl → Ketone : CrO₃/H₂SO₃ converts the methoxymethyl group to a ketone, yielding (R)-methyl 2-(oxomethyl)pyrrolidine-2-carboxylate (72% yield) .

-

Ester → Carboxylic Acid : See Section 1.

Reduction

-

Ester → Alcohol : LiAlH₄ reduces the ester to (R)-2-(methoxymethyl)pyrrolidine-2-methanol (85% yield) .

-

Pyrrolidine Ring Saturation : Not observed due to pre-existing saturation.

Cyclization and Cross-Coupling

The compound participates in transition-metal-catalyzed reactions to form complex heterocycles .

Example : Under Rh(II)/Pd(0) catalysis, the compound reacts with allyl carbonates to form enantiopure pyrrolidines with >20:1 diastereoselectivity .

Comparative Reactivity Table

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

(R)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structural characteristics allow it to participate in nucleophilic substitution reactions, leading to the formation of complex heterocyclic compounds that exhibit biological activity. For instance, it has been utilized in synthesizing histamine H3 receptor ligands, which are potential candidates for treating neurological disorders such as Alzheimer's disease and schizophrenia .

1.2. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria . The mechanism involves inhibition of bacterial topoisomerases, essential enzymes for DNA replication and transcription, thereby disrupting bacterial growth and survival .

3.1. Development of Histamine H3 Receptor Antagonists

In a notable study, this compound was employed to synthesize a series of histamine H3 receptor antagonists. These compounds demonstrated promising results in preclinical trials for treating cognitive deficits associated with neurodegenerative diseases . The structural modifications facilitated by this compound allowed for enhanced receptor binding affinity and selectivity.

3.2. Antimicrobial Agents Against Resistant Strains

Another significant application was reported in the development of dual inhibitors targeting bacterial topoisomerases. The synthesized compounds derived from this compound exhibited low nanomolar activity against resistant strains of Staphylococcus aureus and Escherichia coli, showcasing its potential in combating antibiotic resistance .

Mechanism of Action

The mechanism by which ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The methoxymethyl and ester groups play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyrrolidine derivatives to highlight differences in substituents, stereochemistry, and applications.

Physicochemical Properties

- Solubility: The hydrochloride salt form of this compound enhances water solubility (>50 mg/mL), whereas non-ionic derivatives (e.g., diphenylcyclohexyl ester) are lipid-soluble .

- LogP : The methoxymethyl group reduces hydrophobicity (LogP ~1.43) compared to diphenylcyclohexyl derivatives (LogP ~5.2) .

Biological Activity

(R)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate is a compound belonging to the pyrrolidine family, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a pyrrolidine ring with a methoxymethyl substituent and a carboxylate group. Its molecular formula is CHNO, which indicates the presence of functional groups that contribute to its biological activity. The methoxymethyl group enhances solubility and reactivity, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Pyrrolidine derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Certain derivatives have been explored for their potential in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Some studies suggest that pyrrolidine compounds may protect neuronal cells from damage.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of pyrrolidine derivatives found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has shown an IC value in the low micromolar range against human breast cancer cells (MCF-7). The proposed mechanism involves the induction of apoptosis through caspase activation.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis via caspase activation |

| HeLa | 7.5 | Cell cycle arrest |

Neuroprotective Effects

Research has indicated that this compound may provide neuroprotection in models of oxidative stress. It appears to reduce reactive oxygen species (ROS) levels and enhance antioxidant enzyme activity.

Case Studies

- Study on Antimicrobial Efficacy : A clinical trial tested the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among treated patients.

- Cancer Treatment Research : A preclinical study evaluated the anticancer effects in mouse models bearing tumors derived from MCF-7 cells. Administration of the compound resulted in tumor size reduction by approximately 40% compared to controls.

Q & A

Q. What are the standard synthetic routes for (R)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate, and how are stereochemical outcomes controlled?

The compound is typically synthesized via multi-step reactions involving stereoselective alkylation, hydrogenation, and protection/deprotection strategies. For example, hydrogenation of intermediates using Pd/C under H₂ (e.g., compound 25 in ) ensures reduction of specific functional groups while preserving stereochemistry. Stereochemical control is achieved through chiral auxiliaries or catalysts, as seen in diastereoselective alkylation steps using KOtBu in THF ( ). Reaction conditions (temperature, solvent, inert atmosphere) are critical to minimize racemization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C-APT NMR (e.g., δ 1.25–3.80 ppm for pyrrolidine protons in ) confirm regiochemistry and stereochemistry.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (OH/NH) validate functional groups .

- LCMS/HPLC : Used to assess purity and molecular weight (e.g., m/z 531 [M-H]⁻ in ). Retention times (e.g., 0.88 minutes in ) help identify derivatives .

Q. How is the stereochemical integrity of the compound verified during synthesis?

Chiral HPLC or polarimetry (e.g., specific rotation measurements in ) are standard. X-ray crystallography using SHELXL ( ) provides definitive proof of absolute configuration. For example, the (R)-configuration in was confirmed via crystallographic refinement .

Advanced Research Questions

Q. What advanced crystallographic tools are used to resolve ambiguities in enantiomer assignment?

The SHELX suite ( ) and Mercury software ( ) enable high-resolution structural analysis. Parameters like Flack’s x ( ) are applied to distinguish enantiomers in near-centrosymmetric structures. For example, twin refinement in SHELXL can resolve polarity mismatches in diffraction data .

Q. How can reaction mechanisms be elucidated for key synthetic steps, such as oxidative cleavage or cyclization?

Mechanistic studies involve isotopic labeling (e.g., D₂O quenching in NMR) or kinetic profiling. For instance, sodium metaperiodate-mediated cleavage of diols ( ) proceeds via cyclic iodate intermediates, confirmed by monitoring aldehyde formation via HRMS . Bismuth(III) chloride in wet acetonitrile ( ) likely acts as a Lewis acid to facilitate hydroxylation .

Q. What strategies optimize diastereoselectivity in pyrrolidine-functionalized derivatives?

- Solvent Effects : Polar aprotic solvents (THF, acetonitrile) enhance selectivity in alkylation ( ).

- Temperature Control : Low temperatures (0°C) stabilize transition states in stereoselective steps ( ).

- Chiral Inductors : Use of tert-butyl groups ( ) or dioxolane-protected intermediates ( ) biases facial selectivity during ring formation .

Q. How are data contradictions resolved between spectroscopic and crystallographic results?

Discrepancies (e.g., unexpected NOE correlations vs. X-ray data) require cross-validation. For example, re-refinement of crystallographic data using SHELXL’s TWIN/BASF commands ( ) can reconcile mismatches. Redundant spectroscopy (e.g., 2D NMR) and computational modeling (DFT) further validate structural assignments .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.